tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695282
InChI: InChI=1S/C20H34N4O5S/c1-12-11-16(28-7)13(2)14(3)17(12)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1
SMILES: CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C)C)OC
Molecular Formula: C20H34N4O5S
Molecular Weight: 442.6 g/mol

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate

CAS No.:

Cat. No.: VC13695282

Molecular Formula: C20H34N4O5S

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate -

Specification

Molecular Formula C20H34N4O5S
Molecular Weight 442.6 g/mol
IUPAC Name tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate
Standard InChI InChI=1S/C20H34N4O5S/c1-12-11-16(28-7)13(2)14(3)17(12)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1
Standard InChI Key RZSVUYZPNACFJI-HNNXBMFYSA-N
Isomeric SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C)C)OC
SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C)C)OC

Introduction

tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate is a chemical compound used in peptide synthesis, particularly as a protected form of the amino acid arginine. This compound is part of a broader class of arginine derivatives that are crucial in the synthesis of peptides due to their ability to protect the guanidino group of arginine during synthesis, preventing unwanted side reactions.

Synthesis and Applications

This compound is synthesized by attaching the protecting groups to the arginine molecule. The tert-butyl group protects the carboxyl end, while the 4-methoxy-2,3,6-trimethylphenylsulfonyl group protects the guanidino side chain. These protecting groups are removed under specific conditions during the peptide synthesis process.

Applications in Peptide Synthesis

  • Protection of Arginine Side Chain: The 4-methoxy-2,3,6-trimethylphenylsulfonyl group is used to protect the guanidino side chain of arginine, preventing it from participating in unwanted reactions during peptide synthesis.

  • Deprotection Conditions: The protecting groups are typically removed using acid conditions, such as trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.

Comparison with Other Arginine Protecting Groups

Different protecting groups are used for arginine in peptide synthesis, each with its own characteristics and deprotection requirements. Here is a comparison of some common protecting groups:

Protecting GroupDeprotection ConditionsAcid Lability
Pbf (Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl)TFA with scavengersHighly acid labile
Pmc (2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl)TFA with scavengersHighly acid labile
Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl)TFA with scavengersLess acid labile than Pbf/Pmc
Mts (2,4,6-Trimethoxybenzenesulfonyl)TFA with scavengersLess acid labile than Mtr
Tos (Tosyl)Mild acid conditionsLeast acid labile

Research Findings and Challenges

Research on tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate is primarily focused on its role in peptide synthesis. The compound is used to ensure that the guanidino group of arginine remains protected during the synthesis process, which is crucial for maintaining the integrity of the peptide structure.

Challenges in Deprotection

One of the challenges associated with this compound is the deprotection step. The Mtr group requires careful conditions for removal to avoid side reactions, and multiple residues may necessitate longer deprotection times.

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